(4E)-4-(tert-Butylimino)butan-1-ol
Description
(4E)-4-(tert-Butylimino)butan-1-ol is an organic compound featuring a hydroxyl group at the first carbon and a tert-butylimino group at the fourth carbon of a butanol backbone. The stereospecific (4E) configuration indicates the spatial arrangement of the imine group, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
63246-74-2 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-tert-butyliminobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7-10/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
SRRBXVXVPZZTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dendalone 3-Hydroxybutyrate
- Structural Similarities: Both compounds share a butanol backbone. The relative configuration of protons and coupling constants in (4E)-4-(tert-Butylimino)butan-1-ol aligns with dendalone 3-hydroxybutyrate, as inferred from NOESY correlations and optical rotation comparisons .
- Key Differences: Dendalone 3-hydroxybutyrate contains a 3-hydroxybutyrate ester instead of a tert-butylimino group, leading to distinct electronic properties and reactivity.
4-(n-Heptyloxy)butan-1-ol
- Functional Group Comparison : Both compounds possess a hydroxyl group, but 4-(n-heptyloxy)butan-1-ol has an ether-linked heptyl chain instead of an imine. This structural variation reduces polarity, enhancing volatility for pheromone activity .
- Biological Activity : 4-(n-Heptyloxy)butan-1-ol acts as an aggregation pheromone in beetles, whereas the imine group in the target compound may confer different bioactivity, such as enzyme inhibition or metal chelation.
4-(Butylamino)butan-1-ol
- Substituent Impact: Replacing the tert-butylimino group with a butylamino group increases basicity due to the primary amine. This alters solubility (e.g., higher water solubility at physiological pH) and safety profiles, as 4-(butylamino)butan-1-ol requires strict respiratory safety protocols .
- Applications: Amino-alcohols like 4-(butylamino)butan-1-ol are intermediates in pharmaceutical synthesis, whereas imine-containing compounds may serve as ligands or catalysts.
Methodological Insights for Structural Comparison
Graph-theoretical methods are critical for comparing compounds like this compound with analogs, as bit-represented vectors or SMILES strings may overlook stereochemical details. For instance, the (4E) configuration’s spatial arrangement is better captured via graph isomorphism algorithms, despite computational complexity .
4-(Propan-2-ylamino)butan-1-ol
- Market data suggest rising demand for amino-alcohols in agrochemicals .
4-[(4-Methylphenyl)amino]butan-1-ol
- Applications: The aromatic amino group enables use in drug design (e.g., kinase inhibitors). In contrast, the tert-butylimino group in this compound may favor coordination chemistry or stability under acidic conditions .
Data Tables
Table 1: Structural and Functional Properties
| Compound | Functional Groups | Key Applications | CAS Number |
|---|---|---|---|
| This compound | Hydroxyl, tert-butylimino | Research (potential ligand) | Not provided |
| Dendalone 3-Hydroxybutyrate | Hydroxyl, ester | Natural product isolation | Not provided |
| 4-(n-Heptyloxy)butan-1-ol | Hydroxyl, ether | Pheromone blend | Not provided |
| 4-(Butylamino)butan-1-ol | Hydroxyl, primary amine | Pharmaceutical intermediate | 4543-95-7 |
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